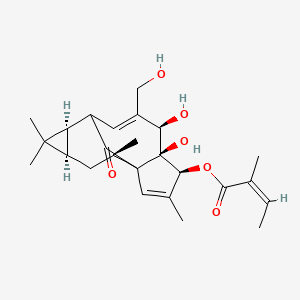

Ingenol Mebutate (Standard)

Description

Ingenol mebutate was approved by the FDA in January 2012, and it is marketed under the name Picato®. Picato gel is indicated for the topical treatment of actinic keratosis. Before approval, ingenol mebutate was called PEP005 as an investigational drug. PEP005 is a selective small molecule activator of protein kinase C (PKC) extracted from the plant Euphorbia peplus, whose sap has been used as a traditional medicine for the treatment of skin conditions including warts and cancer. PEP005 also has potent anti-leukemic effects, inducing apoptosis in myeloid leukemia cell lines and primary AML cells at nanomolar concentrations.

Ingenol mebutate is a Cell Death Inducer. The physiologic effect of ingenol mebutate is by means of Increased Cellular Death.

Ingenol mebutate has been reported in Euphorbia peplus with data available.

Ingenol Mebutate is a selective small-molecule activator of protein kinase C (PKC) isolated from the plant Euphorbia peplus with potential antineoplastic activity. Ingenol mebutate activates various protein kinase C (PKC) isoforms, thereby inducing apoptosis in some tumor cells, including myeloid leukemia cells, melanoma cells, and basal cell carcinoma cells. The PKC family consists of signaling isoenzymes that regulate many cell processes including proliferation, differentiation, and apoptosis.

INGENOL MEBUTATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and is indicated for actinic keratosis and has 10 investigational indications. It was withdrawn in at least one region.

protein kinase C agonist and antineoplastic; structure in first source

Properties

Key on ui mechanism of action |

The exact mechanism of action of ingenol mebutate in actinic keratosis is unknown. It is presumed to involve primary necrosis then neutrophil-mediated inflammation and antibody-dependent cell death of residual disease cells. Additionally in early studies, PEP005 was shown to be an effective activator of PKC-delta and PKC-delta translocation into nucleus and membranes. PEP005 also downregulates the expression and activity of PKC-alpha. PEP005 induced modulation of PKCs leads to Ras/Raf/MAPK and p38 activation and AKT/PKB inhibition. We investigated the proposed necrotic mechanism of ingenol mebutate, a natural compound with anti-cancer properties in human keratinocytes, the human squamous cell carcinoma cell line HSC-5, and HeLa cervix carcinoma cells. Topical application of a clinical dose of ingenol mebutate 0.05% (1.15 mM) gel to human reconstituted full-thickness skin equivalents strongly reduced epidermal, but not dermal viability. Ingenol mebutate showed cytotoxic potency between 200-300 uM on normal and cancer cells. When keratinocytes were induced to differentiate, they became significantly less sensitive to ingenol mebutate and half-maximal induction of cell death required more than 300 uM ingenol mebutate. Cytotoxic concentrations of ingenol mebutate caused rupture of the mitochondrial network within minutes paralleled by cytosolic calcium release in all cells. Subsequently, plasma membrane integrity was lost as seen by propidium uptake into the cells. This was in sharp contrast to lysis of cells with low concentrations of the detergent Triton X-100 that permeabilized the plasma membrane within minutes without affecting organelle morphology. Buffering of intracellular calcium and inhibition of the mitochondrial permeability transition pore reduced the cytotoxic effect of ingenol mebutate in cancer cells, but not in normal keratinocytes. However, these inhibitors could not prevent cell death subsequent to prolonged incubation. Our findings reveal that ingenol mebutate does not mediate cytotoxicity by a simple lytic, necrotic mechanism, but activates distinct processes involving multiple cell organelles in a cell-type and differentiation-dependent manner. These data improve our understanding of ingenol mebutate-target cell interactions and offer new insights relevant to the removal of aberrant cells in human skin. Squamous cell carcinoma (SCC) is the second most common human skin cancer and the second leading cause of skin cancer-related death. Recently, a new compound, ingenol mebutate, was approved for treatment of actinic keratosis, a precursor of SCC. As the mechanism of action is poorly understood, we have further investigated the mechanism of ingenol mebutate-induced cell death. We elucidate direct effects of ingenol mebutate on primary keratinocytes, patient-derived SCC cells, and a SCC cell line. Transcriptional profiling followed by pathway analysis was performed on ingenol mebutate-treated primary keratinocytes and patient-derived SCC cells to find key mediators and identify the mechanism of action. Activation of the resulting pathways was confirmed in cells and human skin explants and supported by a phosphorylation screen of treated primary cells. The necessity of these pathways was demonstrated by inhibition of certain pathway components. Ingenol mebutate inhibited viability and proliferation of all keratinocyte-derived cells in a biphasic manner. Transcriptional profiling identified the involvement of PKC/MEK/ERK signaling in the mechanism of action and inhibition of this signaling pathway rescued ingenol mebutate-induced cell death after treatment with 100 nmol/L ingenol mebutate, the optimal concentration for the first peak of response. We found the interleukin decoy receptors IL1R2 and IL13RA2 induced by ingenol mebutate in a PKC/MEK/ERK-dependent manner. Furthermore, siRNA knockdown of IL1R2 and IL13RA2 partially rescued ingenol mebutate-treated cells. In conclusion, we have shown that ingenol mebutate-induced cell death is mediated through the PKCd/MEK/ERK pathway, and we have functionally linked the downstream induction of IL1R2 and IL13RA2 expression to the reduced viability of ingenol mebutate-treated cells. Members of the protein kinase C (PKC) family of serine-threonine kinases are important regulators of immune cell survival. Ingenol 3-angelate (PEP005) activates a broad range of PKC isoforms and induces apoptosis in acute myeloid leukemia cells by activating the PKC isoform PKCdelta. We show here that, in contrast to its effect on leukemic cells, PEP005 provides a strong survival signal to resting and activated human T cells. The antiapoptotic effect depends upon the activation of PKC. This PKC isoform is expressed in T cells but is absent in myeloid cells. Further studies of the mechanism involved in this process showed that PEP005 inhibited activated CD8(+) T cell apoptosis through the activation of NFkappaB downstream of PKC, leading to increased expression of the antiapoptotic proteins Mcl-1 and Bcl-x(L). Transfection of CD8(+) T cells with dominant-negative PKC diminished the prosurvival effect of PEP005 significantly. Ectopic expression of PKC in the acute myeloid leukemia cell line NB4 turned their response to PEP005 from an increased to decreased rate of apoptosis. Therefore, in contrast to myeloid leukemia cells, PEP005 provides a strong survival signal to T cells, and the expression of functional PKC influences whether PKC activation leads to an anti- or proapoptotic outcome in the cell types tested. |

|---|---|

CAS No. |

75567-37-2 |

Molecular Formula |

C25H34O6 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C25H34O6/c1-7-12(2)22(29)31-21-13(3)10-24-14(4)8-17-18(23(17,5)6)16(20(24)28)9-15(11-26)19(27)25(21,24)30/h7,9-10,14,16-19,21,26-27,30H,8,11H2,1-6H3/b12-7-/t14-,16-,17-,18+,19-,21+,24+,25+/m1/s1 |

InChI Key |

VDJHFHXMUKFKET-UXMMOKKRSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |

Appearance |

Solid powder |

Color/Form |

White to pale yellow crystalline powder |

Other CAS No. |

75567-37-2 |

Pictograms |

Corrosive; Acute Toxic; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Stable under recommended storage conditions. |

solubility |

In water, 4.299 mg/L at 25 °C (est) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-ingenol angelate 3-ingenyl angelate ingenol mebutate PEP 005 PEP-005 PEP005 picato |

vapor_pressure |

3.17X10-15 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

ingenol mebutate mechanism of action in skin cancer

An In-depth Technical Guide on the Core Mechanism of Action of Ingenol (B1671944) Mebutate in Skin Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ingenol mebutate, a diterpene ester derived from the sap of the plant Euphorbia peplus, is a topical therapeutic agent approved for the treatment of actinic keratosis (AK), a precursor to non-melanoma skin cancer.[1][2][3][4] Its efficacy stems from a unique dual mechanism of action that combines direct, rapid cytotoxicity with a subsequent, robust immune-mediated response.[1][5] This guide provides a detailed examination of the molecular and cellular pathways activated by ingenol mebutate, summarizes key quantitative data from clinical studies, outlines relevant experimental protocols, and visualizes the core mechanisms through detailed diagrams.

Core Mechanism of Action: A Dual Approach

Ingenol mebutate's therapeutic effect is achieved through two distinct but complementary phases:

-

Rapid Lesion Necrosis: Direct induction of cell death in dysplastic keratinocytes.[1][5]

-

Immune-Mediated Clearance: Recruitment of immune cells, primarily neutrophils, to eliminate residual tumor cells.[1][5]

This dual action allows for a very short treatment duration—typically 2 to 3 days—a significant advantage over other topical therapies that require weeks or months of application.[1][3]

Phase 1: Direct Cytotoxicity and Primary Necrosis

Upon topical application, ingenol mebutate penetrates the stratum corneum and acts as a potent agonist of Protein Kinase C (PKC) isoforms.[1][3][6]

1.1.1 Activation of the PKC Signaling Cascade

Ingenol mebutate preferentially activates novel PKC isoforms, with a principal role attributed to PKCδ .[2][7] Activation of PKCδ initiates a signaling cascade that leads to rapid cell death. Studies have shown that ingenol mebutate induces potent phosphorylation of PKCδ in both primary keratinocytes and squamous cell carcinoma (SCC) cells.[7] This activation is critical, as inhibition of PKC has been shown to rescue ingenol mebutate-induced cell death.[7]

The downstream signaling proceeds through the MEK/ERK pathway.[7][8] This is supported by evidence that inhibition of MEK or ERK partially rescues cell viability after ingenol mebutate treatment.[7]

1.1.2 Induction of Mitochondrial Dysfunction and Necrosis

A key event following PKC activation is the disruption of mitochondrial integrity. Within minutes of exposure, ingenol mebutate causes significant mitochondrial swelling and rupture of the plasma membrane, leading to primary necrosis.[1][3][9] This rapid necrotic cell death is distinct from apoptosis and is advantageous as its efficacy is unlikely to be compromised by apoptosis resistance mechanisms often developed by tumor cells.[10] This process also involves a strong and sustained increase in intracellular calcium, which contributes to cytotoxicity.[9][11]

Interestingly, ingenol mebutate exhibits a degree of selectivity, preferentially targeting dysplastic or rapidly dividing keratinocytes while normal, differentiated keratinocytes are more resistant.[1][9][11]

Phase 2: Neutrophil-Mediated Immune Response

The initial wave of necrosis is followed by a robust, localized inflammatory response that is crucial for clearing any remaining dysplastic cells.[1][5]

1.2.1 Cytokine and Chemokine Release

The necrotic cell death induced by ingenol mebutate leads to the release of various pro-inflammatory cytokines and chemokines by activated keratinocytes.[1][6] This includes a significant induction of CXCL8 (IL-8) and CCL2.[12] This release creates a chemical gradient that drives the infiltration of immune cells into the treated area.[1]

1.2.2 Neutrophil Recruitment and Activity

The primary immune cells recruited are neutrophils.[1][10] This massive neutrophil infiltration peaks around day 2 post-treatment.[13][14] These neutrophils are not passive bystanders; they actively participate in eliminating residual tumor cells through antibody-dependent cellular cytotoxicity (ADCC) and the release of reactive oxygen species.[1] The role of the IL-1 pathway appears to be important in promoting this neutrophil recruitment and enhancing their tumor-killing activity.[13][14]

Data Presentation: Clinical Efficacy in Actinic Keratosis

Multiple Phase III clinical trials have demonstrated the efficacy of ingenol mebutate gel for the field treatment of AK on the face, scalp, trunk, and extremities. The data below is summarized from pooled analyses of these pivotal studies.

Table 1: Efficacy of Ingenol Mebutate Gel (0.015%) on Face and Scalp [2][15][16]

| Endpoint (Day 57) | Ingenol Mebutate (0.015%) | Vehicle (Placebo) | P-value |

| Complete Clearance Rate | 42.2% | 3.7% | < 0.001 |

| Partial Clearance Rate (≥75%) | 63.9% | 7.4% | < 0.001 |

| Median Reduction in AK Lesions | 83% | 0% | N/A |

Table 2: Efficacy of Ingenol Mebutate Gel (0.05%) on Trunk and Extremities [2][15][16][17]

| Endpoint (Day 57) | Ingenol Mebutate (0.05%) | Vehicle (Placebo) | P-value |

| Complete Clearance Rate | 34.1% | 4.7% | < 0.001 |

| Partial Clearance Rate (≥75%) | 49.1% | 6.9% | < 0.001 |

| Median Reduction in AK Lesions | 75% | 0% | N/A |

Experimental Protocols

The elucidation of ingenol mebutate's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques.

In Vitro PKC Kinase Activity Assay (ELISA-based)

This assay quantitatively measures the activation of PKC by ingenol mebutate.

-

Principle: A specific peptide substrate for PKC is coated onto a microplate. Cell lysates containing activated PKC phosphorylate the substrate in the presence of ATP. A phospho-specific antibody conjugated to a detection enzyme (e.g., HRP) is then used to quantify the level of phosphorylation, which is proportional to PKC activity.[18]

-

Methodology:

-

Cell Culture and Treatment: Culture primary keratinocytes or SCC cell lines. Treat cells with varying concentrations of ingenol mebutate for a specified time.

-

Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate (e.g., via BCA assay).

-

Kinase Reaction: Add equal amounts of protein lysate to the PKC substrate-coated wells.

-

Initiation: Add ATP to each well to begin the kinase reaction. Incubate at 37°C.

-

Detection: Wash wells and add the phospho-specific primary antibody, followed by an HRP-conjugated secondary antibody.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB).

-

Data Acquisition: Stop the reaction and measure absorbance using a microplate reader. Normalize readings to total protein concentration.[18]

-

Western Blot Analysis for PKC Pathway Activation

This method assesses the phosphorylation status of downstream targets in the PKC pathway.

-

Principle: Changes in the phosphorylation of key proteins, such as PKCδ and ERK1/2, following treatment with ingenol mebutate are detected using phospho-specific antibodies.[7][18]

-

Methodology:

-

Cell Treatment and Lysis: Treat and lyse cells as described above.

-

SDS-PAGE: Separate protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-PKCδ or anti-phospho-ERK1/2).

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., total PKCδ or GAPDH).[7]

-

Quantification of Neutrophil Infiltration in Skin Biopsies

This protocol is used to measure the extent of the immune response in vivo.

-

Principle: Skin biopsies from treated areas are sectioned and stained to identify and count neutrophils.

-

Methodology:

-

Tissue Collection: Following in vivo treatment of mouse or human skin with ingenol mebutate, collect full-thickness punch biopsies at various time points.

-

Fixation and Embedding: Fix the tissue in formalin and embed in paraffin.

-

Sectioning: Cut thin (e.g., 5 µm) sections and mount them on microscope slides.

-

Immunohistochemistry (IHC):

-

Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

-

Block non-specific sites.

-

Incubate with a primary antibody specific for a neutrophil marker (e.g., Ly-6G for mice, or myeloperoxidase).[14][19]

-

Apply a labeled secondary antibody and a detection system (e.g., DAB chromogen).

-

-

Microscopy and Analysis:

-

Conclusion

Ingenol mebutate's mechanism of action is a compelling example of a dual-pronged therapeutic strategy. It effectively combines the rapid, targeted destruction of tumor cells via PKC-mediated necrosis with the induction of a potent, neutrophil-driven inflammatory response to ensure comprehensive clearance. This unique mechanism underpins its clinical success, allowing for high efficacy with an exceptionally short treatment course. Further research into the specific downstream effectors of the PKC pathway and the intricate details of the immune response will continue to refine our understanding and may open avenues for the development of new cancer immunotherapies.

References

- 1. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Ingenol mebutate: A novel topical drug for actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the use of ingenol mebutate to prevent non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 10. skintherapyletter.com [skintherapyletter.com]

- 11. Ingenol Mebutate: Potential for Further Development of Cancer Immunotherapy - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 12. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IL-1 Contributes to the Anti-Cancer Efficacy of Ingenol Mebutate | PLOS One [journals.plos.org]

- 14. IL-1 Contributes to the Anti-Cancer Efficacy of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ingenol mebutate treatment in actinic keratosis – clinical effectiveness and potential side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ingenol Mebutate Gel (Picato): A Novel Agent for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ingenol mebutate in the treatment of actinic keratoses: clearance rate and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Dynamics of Neutrophil Infiltration during Cutaneous Wound Healing and Infection Using Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

ingenol mebutate discovery and origin from Euphorbia peplus

An In-depth Technical Guide on the Discovery, Origin, and Mechanism of Ingenol (B1671944) Mebutate

Executive Summary

Ingenol mebutate, a diterpene ester derived from the sap of the plant Euphorbia peplus, represents a significant case study in the translation of traditional herbal remedies into a targeted pharmaceutical agent. For centuries, the milky sap of E. peplus, commonly known as radium weed or petty spurge, was used in folklore medicine to treat various skin lesions, including warts and skin cancers.[1][2][3][4][5][6] This traditional knowledge prompted scientific investigation, culminating in the identification of ingenol mebutate as the primary active constituent. The journey from plant sap to an approved topical drug for actinic keratosis (AK) involved rigorous activity-guided fractionation, preclinical modeling, and extensive clinical trials. This guide provides a detailed technical overview of its discovery, the experimental protocols used in its evaluation, and its complex dual mechanism of action.

Discovery and Origin

Traditional Use and Initial Scientific Inquiry

The use of Euphorbia peplus sap as a folk remedy for skin conditions is well-documented.[2][4][6] Anecdotal evidence of its efficacy, particularly in Australia where the plant is known as "radium weed," spurred formal scientific investigation.[1][5] The pioneering research is often credited to Dr. Jim Aylward, a Queensland researcher who, in the 1990s, began a systematic study of the sap's effects on cancer cells, collaborating with institutions like the QIMR Berghofer Medical Research Institute.

Isolation and Identification of the Active Compound

The transition from a crude plant extract to a purified, characterizable compound was achieved through activity-guided fractionation.[2] This process involves separating the plant extract into various fractions and testing each for its biological activity. The most potent fractions are then further purified until a single active molecule is isolated. This work identified the active ingredient as ingenol-3-angelate, a diterpene ester later named ingenol mebutate (and initially referred to as PEP005).[2][4][7][8] It is a macrocyclic diterpene ester with the chemical formula C25H34O6.[8][9] While E. peplus is the natural source, its low concentration led to the use of other species like Euphorbia lathyris for extracting a derivative that is then chemically converted to ingenol mebutate.[10]

Mechanism of Action

Ingenol mebutate exhibits a unique dual mechanism of action, combining direct, rapid cytotoxicity with a subsequent, targeted immune response.[11][12][13] This two-pronged attack is responsible for its rapid clearance of actinic keratosis lesions.

Primary Mechanism: Rapid Induction of Cell Necrosis

The first action is the induction of rapid cell death, primarily through necrosis, in the dysplastic keratinocytes of AK lesions.[12][14] This process is initiated within hours of application and is mediated by the following signaling cascade:[8]

-

Protein Kinase C (PKC) Activation: Ingenol mebutate is a potent agonist of Protein Kinase C (PKC) isoforms, with a particular affinity for PKCδ.[11][12][15]

-

Mitochondrial Disruption: Activation of PKC leads to the swelling of mitochondria and the subsequent rupture of the plasma membrane.[12][16] This disrupts cellular homeostasis and triggers necrotic cell death.

-

PKC/MEK/ERK Pathway Involvement: Studies have confirmed that this cell death is mediated through the PKCδ/MEK/ERK signaling pathway.[9][17]

-

Induction of Decoy Receptors: The pathway activation also leads to the induction of interleukin decoy receptors IL1R2 and IL13RA2, which contributes to the reduction in long-term cell viability.[9][17]

Secondary Mechanism: Neutrophil-Mediated Immune Response

The initial wave of necrosis is followed by a robust, localized inflammatory response that eliminates any residual dysplastic cells.[12]

-

Release of Inflammatory Mediators: The necrotic death of tumor cells releases pro-inflammatory cytokines and danger-associated molecular patterns (DAMPs).[14]

-

Neutrophil Recruitment: These signals act as a chemoattractant, recruiting neutrophils to the treatment site.[12][14]

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): The process culminates in a neutrophil-mediated, antibody-dependent cellular cytotoxicity (ADCC) that targets and destroys any remaining atypical cells.[8][11][12][13]

This dual action ensures both the rapid debulking of the lesion and a follow-up immune surveillance to prevent recurrence.

Caption: Dual mechanism of action of Ingenol Mebutate.

Experimental Protocols

The development of ingenol mebutate involved a range of standard and specialized experimental procedures.

Extraction and Isolation Protocol

A general protocol for the extraction of ingenol esters from Euphorbia peplus can be summarized as follows:

-

Harvest and Preparation: Fresh plant material is harvested and frozen at -20°C.[18] The frozen material is then pulverized into fine granules.[18][19]

-

Solvent Extraction: The crushed plant material is subjected to extraction with a polar solvent, typically methanol (B129727), for several hours at room temperature. This process is usually repeated to maximize yield.[18]

-

Filtration and Preparation for HPLC: An aliquot of the methanol extract is filtered through a 0.45 µm nylon syringe filter. The filtered extract is then diluted (e.g., with deionized water to achieve a 70% methanol concentration) for analysis.[18]

-

Purification: The crude extract undergoes further purification using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate ingenol mebutate from other compounds.[19]

-

Characterization: The final purified compound is identified and its structure confirmed using analytical methods such as HPLC, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[19]

In Vitro Cytotoxicity Assay Protocol

To determine the cytotoxic activity of ingenol mebutate and its derivatives, in vitro assays on keratinocyte cell lines (e.g., HPV-Ker) are performed:

-

Cell Culture: Human keratinocyte cell lines are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.

-

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds (e.g., ingenol mebutate) for specific durations (e.g., 24 or 48 hours). A positive control (e.g., a known cytotoxic agent) and a vehicle control are included.[15]

-

Viability Assessment: Cell viability is measured using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The absorbance is read using a plate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[15][20]

Transcriptomic Profiling Protocol

To understand the molecular mechanisms and gene expression changes induced by ingenol mebutate, transcriptomic studies were conducted:

-

Model System: Reconstructed human skin (RHS) models (e.g., EpiDermFT) are used as they closely mimic human skin and show higher permeability than normal skin, modeling the permeability of AK lesions.[21]

-

Treatment: A specified concentration of ingenol mebutate gel (e.g., 0.05%) or a vehicle gel is applied topically to the RHS models.[21]

-

Sample Collection: Biopsies are obtained from the treated models at various time points (e.g., 1, 6, and 24 hours) post-application.[21]

-

RNA Extraction and Microarray Analysis: Total RNA is extracted from the biopsies. The RNA quality and quantity are assessed. Global transcriptomic profiling is then performed using a microarray platform (e.g., Affymetrix HG 1.0 ST).[21]

-

Data Analysis: The microarray data is analyzed using bioinformatics tools, including Gene Set Enrichment Analysis (GSEA) and Transcription Factor Binding Site (TFBS) analysis, to identify differentially expressed genes and affected signaling pathways.[21]

Caption: Workflow for Ingenol Mebutate discovery and evaluation.

Quantitative Data

Clinical trials provided robust quantitative data on the efficacy and safety of ingenol mebutate gel for treating actinic keratosis.

Table 1: Clinical Efficacy of Ingenol Mebutate Gel for Actinic Keratosis (Phase III Trials)

| Treatment Group | Anatomic Area | Complete Clearance Rate | Partial Clearance Rate (>75% reduction) | Median % Reduction in Lesions |

|---|---|---|---|---|

| Ingenol Mebutate 0.015% (3 days) | Face & Scalp | 42.2%[22][23] | 63.9%[22][23] | 83%[22][24] |

| Vehicle/Placebo (3 days) | Face & Scalp | 3.7%[23] | 7.4%[23] | 0%[24] |

| Ingenol Mebutate 0.05% (2 days) | Trunk & Extremities | 34.1%[8][23] | 49.1%[8][23] | 75%[24] |

| Vehicle/Placebo (2 days) | Trunk & Extremities | 4.7%[8][23] | 6.9%[8][23] | 0%[24] |

Table 2: Recurrence Rates 12 Months After Complete Clearance

| Anatomic Area | Recurrence Rate |

|---|---|

| Face or Scalp | 54%[25] |

| Trunk or Extremities | 44% - 50%[9][25] |

Recurrence is defined as the percentage of subjects with any identified AK lesion in the previously treated area after achieving complete clearance at day 57.[25]

Table 3: In Vitro Cytotoxicity of Ingenane Derivatives against Keratinocytes (HPV-Ker Cell Line)

| Compound | IC50 Value (µM) |

|---|---|

| Ingenol Mebutate | 0.84[15][20] |

| Ingenane Derivative 6 | 0.39[15][20] |

| Ingenane Derivative 7 | 0.32[15][20] |

Conclusion and Market Withdrawal

Ingenol mebutate stands as a prime example of modern drug discovery rooted in ethnobotany. Its development from a traditional remedy to an FDA-approved topical treatment for actinic keratosis highlighted the value of natural products in medicine.[2][26] The drug's rapid action and short treatment course offered a distinct advantage over other topical therapies.[11][27] However, post-market surveillance raised significant safety concerns. In 2020, the European Medicines Agency (EMA) recommended the suspension of its marketing authorization due to an increased risk of skin cancer observed in patients treated with the gel compared to other treatments.[9] Subsequently, the manufacturer voluntarily withdrew the product from the market in the European Union and other regions.[9][28] This outcome underscores the critical importance of long-term safety monitoring, even for drugs with a well-understood mechanism of action and strong initial efficacy data.

References

- 1. The sap from Euphorbia peplus is effective against human nonmelanoma skin cancers. (2011) | Jonathan Ramsay | 111 Citations [scispace.com]

- 2. Research Portal [research.usc.edu.au]

- 3. Euphorbia peplus - Wikipedia [en.wikipedia.org]

- 4. Proceedings of the First International Conference on PEP005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The Role of Ingenol Mebutate in the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ingenol mebutate - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. openaccessjournals.com [openaccessjournals.com]

- 12. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. CN102126941A - Preparation method of euphorbia peplus plant extract for preparing antitumor medicament - Google Patents [patents.google.com]

- 20. S-EPMC8231945 - Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity. - OmicsDI [omicsdi.org]

- 21. ASCO – American Society of Clinical Oncology [asco.org]

- 22. Portico [access.portico.org]

- 23. Ingenol Mebutate Gel (Picato): A Novel Agent for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ingenol mebutate treatment in actinic keratosis – clinical effectiveness and potential side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. dermnetnz.org [dermnetnz.org]

- 26. researchgate.net [researchgate.net]

- 27. dermnetnz.org [dermnetnz.org]

- 28. Ingenol mebutate–associated immune thrombocytopenic purpura - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ingenol Mebutate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol (B1671944) mebutate, a diterpene ester derived from the sap of the plant Euphorbia peplus, is a potent modulator of protein kinase C (PKC) isoforms.[1][2] It was formerly approved for the topical treatment of actinic keratosis, a premalignant skin condition.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of ingenol mebutate. Detailed experimental protocols for its synthesis and key in vitro assays are provided, along with a summary of its mechanism of action and clinical efficacy.

Chemical Structure and Physicochemical Properties

Ingenol mebutate, also known as ingenol-3-angelate or PEP005, is a tetracyclic diterpenoid ester. Its chemical formula is C₂₅H₃₄O₆, with a molecular weight of 430.53 g/mol .[1] The structure consists of a rigid ingenane (B1209409) core esterified with angelic acid at the C3 position.[2]

Table 1: Physicochemical Properties of Ingenol Mebutate

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₃₄O₆ | [1] |

| Molecular Weight | 430.53 g/mol | [1] |

| CAS Number | 75567-37-2 | [2] |

| Appearance | White to beige powder | [3] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL), 100% ethanol (B145695), dichloromethane, and methanol. Insoluble in water. | [3] |

| Water Solubility | 0.279 mg/mL (Predicted) | [4] |

| logP | 2.49 (Predicted) | [4] |

| pKa (Strongest Acidic) | 12.13 (Predicted) | [4] |

| pKa (Strongest Basic) | -2.8 (Predicted) | [4] |

| Stability | Stable for 1 year as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 1 month. | [3] |

Synthesis of Ingenol Mebutate

The synthesis of ingenol mebutate can be achieved through total synthesis of the ingenol core followed by esterification, or more commonly, through semi-synthesis from naturally isolated ingenol.[4][5][6]

Total Synthesis of (+)-Ingenol (14-Step Synthesis from (+)-3-Carene)

A landmark 14-step total synthesis of (+)-ingenol was developed by Baran and coworkers, starting from the inexpensive monoterpene (+)-3-carene.[5][6][7][8] This synthetic route is notable for its efficiency and stereocontrol. A detailed, step-by-step protocol is beyond the scope of this guide; however, the key transformations are outlined below. The synthesis is conceptually divided into a "cyclase phase" to construct the carbon skeleton and an "oxidase phase" to install the oxygen functionality.[7]

Key Stages of the Total Synthesis:

-

Cyclase Phase:

-

Chlorination and Ozonolysis: (+)-3-carene is converted to a chloroketone intermediate.[7]

-

Reductive Alkylation and Aldol (B89426) Reaction: Introduction of a methyl group and subsequent aldol condensation to build the core structure.[7]

-

Pauson-Khand Reaction: A key cobalt-mediated reaction to form the five-membered ring of the ingenane core.[9]

-

-

Oxidase Phase:

-

Diastereoselective Dihydroxylation: Introduction of hydroxyl groups with high stereocontrol.[9]

-

Pinacol Rearrangement: A crucial step to establish the strained "in,out" stereochemistry of the ingenol core.[9]

-

Late-Stage Oxidations: Installation of the remaining hydroxyl groups to yield (+)-ingenol.[7]

-

Semi-Synthesis of Ingenol Mebutate from Ingenol

A more practical approach for obtaining ingenol mebutate involves the semi-synthesis from ingenol, which can be isolated in larger quantities from plants like Euphorbia lathyris.[4][6] This typically involves a 3-step process:

Experimental Protocol: Semi-synthesis of Ingenol Mebutate [6]

-

Protection of Ingenol: The C5 and C20 hydroxyl groups of ingenol are protected as an acetonide by reacting with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in acetone.

-

Angeloylation: The remaining free C3 hydroxyl group is esterified with angelic acid. This is a critical step where stereoconservation is important to avoid isomerization to the tiglate ester. The reaction is typically carried out using an activating agent for the angelic acid (e.g., forming an anhydride (B1165640) or acid chloride) and a base such as lithium hexamethyldisilazide (LiHMDS).

-

Deprotection: The acetonide protecting group is removed using acidic conditions (e.g., phosphoric acid) to yield ingenol mebutate. The final product is then purified by crystallization.

Mechanism of Action

Ingenol mebutate exerts a dual mechanism of action: rapid induction of cell necrosis followed by a specific, neutrophil-mediated immune response.[5]

Direct Cytotoxicity: Induction of Necrosis

Ingenol mebutate is a potent activator of Protein Kinase C (PKC) isoforms.[10] This activation leads to a rapid disruption of the plasma membrane and mitochondrial swelling, culminating in primary necrosis of dysplastic keratinocytes.[1] This direct cytotoxic effect is observed within hours of application.[3]

Immunostimulation

The initial cell death triggers an inflammatory response characterized by the infiltration of neutrophils and other immune cells.[1] Ingenol mebutate also promotes the production of inflammatory cytokines and chemokines, leading to a robust immune response that helps to eliminate any remaining atypical cells.[4]

The PKC/MEK/ERK Signaling Pathway

The biological effects of ingenol mebutate are mediated through the activation of the PKC/MEK/ERK signaling cascade.[10] Specifically, ingenol mebutate has been shown to activate PKCδ.[10]

Biological Activity and In Vitro Assays

The biological activity of ingenol mebutate has been characterized in various in vitro systems.

Table 2: In Vitro Biological Activity of Ingenol Mebutate

| Assay | Cell Line | Endpoint | Value | Reference(s) |

| PKC Binding Affinity (Ki) | PKC-α | Binding | 0.3 nM | [11] |

| PKC-β | Binding | 0.105 nM | [11] | |

| PKC-γ | Binding | 0.162 nM | [11] | |

| PKC-δ | Binding | 0.376 nM | [11] | |

| PKC-ε | Binding | 0.171 nM | [11] | |

| Cytotoxicity (IC50) | Keratinocytes (HPV-Ker) | Cell Viability | 0.84 µM | [12] |

| Ingenane Derivative 6 | Cell Viability | 0.39 µM | [12] | |

| Ingenane Derivative 7 | Cell Viability | 0.32 µM | [12] |

Experimental Protocols for In Vitro Assays

This protocol is a general guideline for assessing the effect of ingenol mebutate on the viability of human keratinocytes (e.g., HaCaT cells).

Experimental Protocol: MTT Assay [13][14][15]

-

Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of ingenol mebutate (e.g., in DMSO, with the final DMSO concentration kept below 0.1%) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO only).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This protocol describes the detection of apoptosis in squamous cell carcinoma (SCC) cells treated with ingenol mebutate using flow cytometry.

Experimental Protocol: Annexin V/PI Apoptosis Assay [1][3][11][16][17][18]

-

Cell Treatment: Treat SCC cells with the desired concentrations of ingenol mebutate for the indicated times.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

This protocol outlines the procedure for detecting the phosphorylation of key proteins in the PKC/MEK/ERK pathway in response to ingenol mebutate treatment.

Experimental Protocol: Western Blot Analysis [10][11][17][19]

-

Cell Lysis: Treat cells with ingenol mebutate for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated PKCδ, phosphorylated ERK, total PKCδ, and total ERK.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clinical Efficacy in Actinic Keratosis

Ingenol mebutate gel has demonstrated efficacy in the field treatment of actinic keratosis in multiple phase III clinical trials.[4][7][8]

Table 3: Summary of Phase III Clinical Trial Efficacy Data for Ingenol Mebutate in Actinic Keratosis [7][8]

| Treatment Area | Ingenol Mebutate Concentration | Dosing Regimen | Complete Clearance Rate | Partial Clearance Rate (≥75% reduction) | Median Reduction in Lesion Count |

| Face and Scalp | 0.015% | Once daily for 3 days | 42.2% | 63.9% | 83% |

| Trunk and Extremities | 0.05% | Once daily for 2 days | 34.1% | 49.1% | 75% |

| Full Face, Scalp, or Chest (up to 250 cm²) | 0.027% | Once daily for 3 days | 21.4% | 59.4% | Not Reported |

Conclusion

Ingenol mebutate is a complex natural product with a unique dual mechanism of action involving direct cytotoxicity and immunostimulation, mediated through the PKC/MEK/ERK signaling pathway. Its chemical synthesis remains a challenge, with semi-synthesis from ingenol being the more practical route for production. In vitro assays have confirmed its potent activity as a PKC modulator and its cytotoxic effects on dysplastic cells. Clinical trials have established its efficacy in the topical treatment of actinic keratosis. This technical guide provides a foundational resource for researchers and drug development professionals working with or interested in ingenol mebutate and related compounds.

Note: The marketing authorization for ingenol mebutate (Picato®) was suspended in the European Union in 2020 due to concerns about a possible increased risk of skin cancer.[2] The FDA also issued a warning regarding this risk. Therefore, its clinical use has been discontinued (B1498344) in many regions.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]

- 9. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. MTT (Assay protocol [protocols.io]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Ingenol Mbutate: A Preclinical In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol (B1671944) mebutate, a diterpene ester derived from the sap of the plant Euphorbia peplus, has been a subject of significant preclinical investigation for its potent anti-tumor activities, particularly in the context of skin cancers. This technical guide provides a comprehensive overview of the preclinical studies of ingenol mebutate in various animal models, focusing on its efficacy, mechanism of action, and toxicological profile. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.

Efficacy in Animal Models of Skin Cancer

Preclinical studies in animal models have been instrumental in elucidating the therapeutic potential of ingenol mebutate against various skin malignancies, most notably squamous cell carcinoma (SCC) and melanoma. These studies have provided quantitative data on tumor regression, cure rates, and survival outcomes.

Squamous Cell Carcinoma (SCC)

The SKH1 hairless mouse model is a well-established platform for studying UV-induced skin damage and SCC. In this model, topical application of ingenol mebutate has demonstrated significant efficacy.

Table 1: Efficacy of Ingenol Mebutate in a T7 SCC/SKH1 Mouse Model [1]

| Animal Model | Treatment Group | Concentration | Dosing Regimen | Cure Rate (Day 150) | p-value vs. Placebo |

| Female SKH1 mice with T7 SCC | Ingenol Mebutate Gel | 0.25% | Once daily for 2 days | 70% | 0.0002 |

| Female SKH1 mice with T7 SCC | Placebo Gel | - | Once daily for 2 days | 0% | - |

| Male SKH1 mice with T7 SCC | Ingenol Mebutate Gel | 0.25% | Once daily for 2 days | 30% | 0.008 |

| Female SKH1 mice with T7 SCC | Ingenol Mebutate Gel | 0.1% | Once daily for 2 days | 0% | 0.0006 (for tumor growth delay) |

Cure rate was defined as no visible tumor 150 days post-treatment initiation.[1]

Melanoma

The B16 melanoma mouse model is a widely used syngeneic model to evaluate immunotherapies. Studies using this model have highlighted the role of the immune system in the anti-tumor effects of ingenol mebutate.

Table 2: Efficacy of Ingenol Mebutate in a B16 Melanoma Mouse Model [2]

| Animal Model | Treatment Group | Tumor Relapse Rate | Survival Rate |

| C57BL/6 mice | Ingenol Mebutate | 50% | 50% |

| MyD88-/- mice | Ingenol Mebutate | 84% | 16% |

| C57BL/6 mice | Placebo | - | - |

| MyD88-/- mice | Placebo | - | - |

Mice were euthanized when tumors reached 100 mm². The increased relapse and decreased survival in MyD88-/- mice suggest a critical role for innate immune signaling in the therapeutic effect of ingenol mebutate.[2]

Mechanism of Action

Ingenol mebutate exhibits a dual mechanism of action, initiating a rapid, localized necrotic response in tumor cells, followed by a robust inflammatory response that helps to eliminate residual cancer cells.[1] This dual action is primarily mediated through the activation of Protein Kinase C (PKC) isoforms.

Primary Necrosis via PKC Activation

Ingenol mebutate acts as a potent activator of PKC, particularly the novel PKCδ isoform.[3][4] This activation triggers a cascade of intracellular events leading to mitochondrial swelling and loss of cell membrane integrity, ultimately resulting in rapid tumor cell necrosis.[5]

Immune-Mediated Clearance

The initial necrotic event releases tumor antigens and damage-associated molecular patterns (DAMPs), which in turn stimulate an inflammatory response. This is characterized by a significant infiltration of neutrophils into the tumor microenvironment.[5] The activation of the PKC/MEK/ERK signaling pathway in keratinocytes and immune cells plays a crucial role in this process, leading to the production of pro-inflammatory cytokines and chemokines.[3][6] Furthermore, studies have shown that Interleukin-1 (IL-1) is a key mediator in promoting neutrophil recruitment and enhancing their tumor-killing activity following ingenol mebutate treatment.[2]

Below is a diagram illustrating the proposed signaling pathway of ingenol mebutate.

References

- 1. Effective treatment of squamous cell carcinomas with ingenol mebutate gel in immunologically intact SKH1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IL-1 Contributes to the Anti-Cancer Efficacy of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New developments in the treatment of actinic keratosis: focus on ingenol mebutate gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual Mechanism of Action of Ingenol Mebutate Gel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol (B1671944) mebutate is a diterpene ester derived from the sap of the plant Euphorbia peplus. As an active pharmaceutical ingredient in a topical gel formulation, it is indicated for the field treatment of actinic keratosis (AK), a common premalignant skin condition. The therapeutic efficacy of ingenol mebutate stems from a unique dual mechanism of action that combines direct, rapid induction of cell death in dysplastic keratinocytes with a subsequent, robust inflammatory response that eliminates residual atypical cells. This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.

Part 1: Direct Cytotoxicity and Induction of Cell Death

The initial and rapid effect of ingenol mebutate is the induction of cell death in the treated area, with a preferential impact on the atypical keratinocytes characteristic of AK lesions. This cytotoxicity manifests as both necrosis and apoptosis.

Rapid Lesion Necrosis

Within hours of application, ingenol mebutate induces primary necrosis in the epidermis.[1][2] This is characterized by mitochondrial swelling and rupture of the plasma membrane, leading to the release of intracellular contents.[3] Electron microscopy studies have shown loss of mitochondrial membrane potential followed by mitochondrial swelling, clumping of chromatin, and cell membrane rupture, all consistent with primary necrosis. This rapid necrotic process is a key contributor to the short treatment duration required for ingenol mebutate gel.

Induction of Apoptosis

In addition to necrosis, ingenol mebutate also triggers programmed cell death, or apoptosis. Studies have demonstrated a significant increase in apoptotic cells in treated AK lesions compared to uninvolved skin.[4] This apoptotic response has been confirmed through multiple methodologies, including TdT-mediated dUTP-biotin nick end labeling (TUNEL) assays and the detection of cleaved caspase-3.[4]

Part 2: Immune-Mediated Response

Following the initial wave of cell death, ingenol mebutate orchestrates a robust local inflammatory and immune response. This secondary mechanism is crucial for the clearance of any remaining dysplastic cells and contributes to the long-term efficacy of the treatment.

Activation of Protein Kinase C (PKC)

A central event in the action of ingenol mebutate is the activation of Protein Kinase C (PKC) isoforms, particularly PKCδ.[5][6][7][8] Ingenol mebutate acts as a potent agonist of PKC, initiating a cascade of downstream signaling events.[3][8] This activation is a critical link between the direct cytotoxic effects and the subsequent immune response.

Pro-inflammatory Cytokine and Chemokine Release

The activation of PKC by ingenol mebutate leads to the release of a variety of pro-inflammatory cytokines and chemokines.[2][9] These signaling molecules, released by keratinocytes and other cells in the microenvironment, are responsible for recruiting immune cells to the site of application.

Neutrophil Recruitment and Antibody-Dependent Cellular Cytotoxicity (ADCC)

A hallmark of the immune response to ingenol mebutate is a significant infiltration of neutrophils.[1][3] This is followed by the recruitment of other immune cells, including CD4+ and CD8+ T-cells and macrophages.[4][10] The recruited neutrophils are believed to participate in a specific form of neutrophil-mediated, antibody-dependent cellular cytotoxicity (ADCC), which targets and eliminates any residual dysplastic epidermal cells.[1][5]

Data Presentation

The following tables summarize quantitative data from key clinical trials evaluating the efficacy of ingenol mebutate gel in the treatment of actinic keratosis.

Table 1: Efficacy of Ingenol Mebutate Gel on Face and Scalp (0.015% for 3 days)

| Outcome | Ingenol Mebutate Group | Vehicle Group | p-value | Reference |

| Complete Clearance Rate (Day 57) | 42.2% | 3.7% | <0.001 | [11] |

| Partial Clearance Rate (Day 57) | 63.9% | 7.4% | <0.001 | [11] |

| Median Reduction in AK Lesions | 83% | 0% | <0.001 | [11] |

Table 2: Efficacy of Ingenol Mebutate Gel on Trunk and Extremities (0.05% for 2 days)

| Outcome | Ingenol Mebutate Group | Vehicle Group | p-value | Reference |

| Complete Clearance Rate (Day 57) | 34.1% | 4.7% | <0.001 | [11] |

| Partial Clearance Rate (Day 57) | 49.1% | 6.9% | <0.001 | [11] |

| Median Reduction in AK Lesions | 75% | 0% | <0.001 | [11] |

Experimental Protocols

TdT-mediated dUTP-biotin Nick End Labeling (TUNEL) Assay for Apoptosis Detection in Skin Biopsies

-

Tissue Preparation: Obtain punch biopsies from treated and untreated skin. Fix in 10% neutral buffered formalin and embed in paraffin. Cut 4-µm sections and mount on slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

-

Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.

-

TUNEL Reaction: Incubate sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP for 60 minutes at 37°C in a humidified chamber.

-

Detection: Apply streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at 37°C.

-

Visualization: Develop with a suitable chromogen, such as diaminobenzidine (DAB), and counterstain with hematoxylin.

-

Analysis: Quantify TUNEL-positive (apoptotic) cells by manual counting or automated image analysis software.

Immunohistochemistry for Immune Cell Infiltration

-

Tissue Preparation: Process skin biopsies as described in section 4.1.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a serum-free protein block.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against specific cell markers (e.g., anti-CD4, anti-CD8, anti-myeloperoxidase for neutrophils).

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.

-

Visualization: Develop with DAB and counterstain with hematoxylin.

-

Analysis: Quantify the number of positively stained cells per high-power field or as a percentage of total cells.

Western Blot for PKC/MEK/ERK Pathway Activation

-

Cell Culture and Treatment: Culture primary human keratinocytes or relevant cell lines. Treat cells with ingenol mebutate at various concentrations and time points.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin in TBST. Incubate with primary antibodies against phosphorylated and total forms of PKC, MEK, and ERK overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Mandatory Visualizations

Caption: Dual mechanism of action of ingenol mebutate.

Caption: Ingenol mebutate-induced PKC/MEK/ERK signaling pathway.

References

- 1. A Prospective Pilot Clinical Trial to Evaluate the Efficacy and Safety of Topical Therapy with Ingenol Mebutate Gel 0.015% for Actinic Keratosis on an Expanded Area of the Chest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Field Treatment of Actinic Keratosis With Ingenol Mebutate - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 4. Ingenol mebutate in the treatment of actinic keratoses: clearance rate and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Identification of differentially expressed genes in actinic keratosis samples treated with ingenol mebutate gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. openaccessjournals.com [openaccessjournals.com]

An In-depth Technical Guide to the Synthesis and Biosynthesis of Ingenol Mebutate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol (B1671944) mebutate, formerly known as PEP005 and marketed as Picato®, is a diterpene ester isolated from the sap of the plant Euphorbia peplus.[1] This plant, commonly known as petty spurge or milkweed, has a history in traditional medicine for treating various skin lesions.[2][3] Ingenol mebutate gained significant attention for its efficacy as a topical treatment for actinic keratosis (AK), a precancerous skin condition caused by sun exposure.[4][5] It was also investigated for non-melanoma skin cancers like superficial basal cell carcinoma.[6]

The compound is renowned for its dual mechanism of action: it rapidly induces necrosis in targeted dysplastic cells and subsequently stimulates a robust, localized inflammatory response that helps clear remaining aberrant cells.[4][7][8] This guide provides a comprehensive overview of the biosynthetic pathway, the landmark chemical syntheses, and the molecular mechanism of action of ingenol mebutate, supplemented with quantitative data and experimental methodologies.

Biosynthesis of Ingenol Mebutate

The natural production of ingenol mebutate occurs in the laticifers of Euphorbia species. The biosynthetic pathway is complex, involving a series of enzymatic transformations to construct the intricate ingenane (B1209409) scaffold.

The biosynthesis begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). A key initial step is the cyclization of GGPP to form the macrocyclic diterpene casbene (B1241624), a reaction catalyzed by casbene synthase (CBS).[9][10] Following this, a series of oxidation and cyclization reactions, mediated primarily by cytochrome P450 enzymes, progressively shape the casbene core into the more complex lathyrane and ultimately the 5/7/7/3 tetracyclic ingenane skeleton.[10][11] One identified intermediate in this process is jolkinol C, which is believed to be a key precursor to the ingenol core.[10] The final step in the biosynthesis of ingenol mebutate is the esterification of the 3-hydroxyl group of the ingenol core with angelic acid.[12][11]

The yield of ingenol mebutate from its natural source, E. peplus, is very low, at approximately 1.1 mg per kg of the plant.[9] A more abundant precursor, ingenol, can be isolated from the seeds of a related species, Euphorbia lathyris, at a higher yield of 275 mg per kg, which can then be used in a semi-synthetic process.[9]

Caption: Proposed biosynthetic pathway of ingenol mebutate.

Chemical Synthesis

The complex, highly strained "in/out" bridged ring system of the ingenol core has made it a formidable challenge for total synthesis.[13] Early routes were lengthy, often exceeding 37-45 steps with low overall yields.[2][13][14] A significant breakthrough was achieved by the laboratory of Phil S. Baran in 2013, which reported a 14-step total synthesis of (+)-ingenol from the inexpensive and readily available monoterpene, (+)-3-carene.[11][15]

The Baran 14-Step Total Synthesis of (+)-Ingenol

This elegant synthesis is inspired by the proposed two-phase biosynthesis of terpenoids: a "cyclase phase" to construct the carbon skeleton and an "oxidase phase" to install the necessary oxygenation.[2][11]

-

Cyclase Phase (Core Construction): The synthesis begins with (+)-3-carene. Through a series of reactions including chlorination, ozonolysis, and alkylation, the initial building blocks are prepared.[16] A key step involves a vinylogous Mukaiyama aldol (B89426) reaction to form the seven-membered B-ring. Subsequent steps, including an intramolecular aldol reaction and a pinacol-type rearrangement, are used to construct the complete tetracyclic core of ingenol.[11][16]

-

Oxidase Phase (Functionalization): Once the core skeleton is assembled, the second phase focuses on introducing the hydroxyl groups with the correct stereochemistry. This is achieved through a sequence of carefully controlled oxidation reactions. This phase addresses the significant challenge of functionalizing the sterically congested molecule.[2][11]

Semi-Synthesis of Ingenol Mebutate from Ingenol

Given a source of ingenol, either from isolation or total synthesis, ingenol mebutate can be prepared through a more straightforward semi-synthetic route. A 3-step process was described that involves the selective esterification of the C3-hydroxyl group of ingenol with angelic acid or a derivative thereof.[12]

Caption: Workflow of the two-phase total synthesis of ingenol.

Mechanism of Action

Ingenol mebutate exerts its therapeutic effect through a distinct dual mechanism of action.[4][7]

-

Direct Cytotoxicity and Necrosis: Upon topical application, ingenol mebutate rapidly penetrates the skin and induces cell death in dysplastic keratinocytes.[1][4] This is not a programmed apoptotic process but rather a rapid primary necrosis. The mechanism involves the activation of Protein Kinase C (PKC), particularly the PKCδ isoform.[17][18] Activation of PKC triggers a downstream signaling cascade, including the MEK/ERK pathway, which leads to mitochondrial swelling and rupture of the plasma membrane, culminating in cell death.[12][17][19]

-

Neutrophil-Mediated Immune Response: The initial necrotic event releases pro-inflammatory cytokines and chemokines.[7] This creates an inflammatory milieu that recruits immune cells, predominantly neutrophils, to the treatment site.[1][4] These neutrophils then engage in antibody-dependent cellular cytotoxicity (ADCC) and release reactive oxygen species and other cytotoxic agents, effectively "mopping up" any residual tumor cells that survived the initial necrotic phase.[4][18] This secondary immune response is crucial for the complete clearance of lesions and potentially preventing recurrence.[7]

Caption: Dual mechanism of action signaling pathway for ingenol mebutate.

Quantitative Data Summary

The following tables summarize key quantitative data related to the isolation, synthesis, and clinical efficacy of ingenol mebutate.

Table 1: Isolation and Synthesis Yields

| Source/Method | Product | Yield | Reference(s) |

| Isolation from Euphorbia peplus | Ingenol Mebutate | ~1.1 mg / kg | [9] |

| Isolation from Euphorbia lathyris | Ingenol | ~275 mg / kg of seeds | [9] |

| Total Synthesis (Baran, 2013) | (+)-Ingenol | 14 steps, scalable | [2][11] |

Table 2: Clinical Trial Efficacy for Actinic Keratosis (Day 57)

| Treatment Area & Dose | Complete Clearance Rate | Partial Clearance Rate | Placebo Complete Clearance | Reference(s) |

| Face & Scalp (0.015% for 3 days) | 42.2% | 63.9% | 3.7% | [4][18][20] |

| Trunk & Extremities (0.05% for 2 days) | 34.1% | 49.1% | 4.7% | [4][20] |

Partial clearance is defined as a ≥75% reduction in the number of lesions.[4][20]

Table 3: Long-Term Recurrence Rates (12-Month Follow-up)

| Treatment Area | Recurrence Rate in Patients with Initial Complete Clearance | Reference(s) |

| Face & Scalp | 54% | [20] |

| Trunk & Extremities | 50% | [20] |

Experimental Protocols

Clinical Trial Methodology (Phase III Summary)

-

Study Design: Double-blind, vehicle-controlled, randomized trials.[20]

-

Patient Population: Adults with 4 to 8 clinically typical, visible, discrete actinic keratosis lesions within a contiguous 25 cm² treatment area.[20]

-

Treatment Protocol:

-

Efficacy Assessment: The primary endpoint was the rate of complete clearance (no clinically visible lesions) in the treatment area at Day 57. Secondary endpoints included partial clearance rates.[4][20]

-

Safety Assessment: Local skin reactions (LSRs), adverse events, scarring, and pigmentation were monitored.[4]

In Vitro Mechanistic Study Methodology

-

Cell Lines: Primary human keratinocytes, patient-derived squamous cell carcinoma (SCC) cells, and established SCC cell lines were used.[17]

-

Treatment: Cells were treated with varying concentrations of ingenol mebutate (e.g., 100 nmol/L was found to be an optimal concentration for inducing a response).[17]

-

Analysis:

-

Transcriptional Profiling: Global gene expression analysis (e.g., using Affymetrix arrays) was performed to identify pathways affected by ingenol mebutate.[17][21]

-

Pathway Analysis: Bioinformatic tools were used to identify key signaling pathways, such as the PKC/MEK/ERK pathway.[17][21]

-

Viability and Proliferation Assays: Standard assays were used to measure the cytotoxic and anti-proliferative effects of the compound.[17]

-

Pathway Inhibition: To confirm the role of specific pathways, experiments were conducted using inhibitors of PKC, MEK, or ERK to see if they could rescue cells from ingenol mebutate-induced death.[17]

-

Gene Knockdown: siRNA was used to knock down the expression of downstream targets (e.g., IL1R2) to functionally link them to the observed cell death.[17]

-

Conclusion

Ingenol mebutate is a structurally complex natural product with a potent dual mechanism of action against precancerous skin lesions. Its biosynthesis from GGPP involves a series of complex enzymatic cyclizations and oxidations. While isolation from its natural source is inefficient, the development of a concise 14-step total synthesis has made the ingenol core and its derivatives more accessible for research and development.[9][11] Its mechanism, centered on PKC activation leading to rapid necrosis and a subsequent immune response, provides a powerful, albeit aggressive, method for lesion clearance.[4][17]

Despite its proven efficacy in short-term treatment regimens, concerns have been raised regarding a potential increased risk of skin malignancies in treated areas, which led to the suspension of its marketing authorization in Europe.[12][22] This underscores the delicate balance between efficacy and long-term safety in drug development. The extensive research into its synthesis and mechanism of action remains a valuable case study in natural product chemistry, chemical synthesis, and immuno-oncology.

References

- 1. Ingenol mebutate: A novel topical drug for actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis outshines biotech route to anticancer drug | Research | Chemistry World [chemistryworld.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scientists find long-sought method to efficiently make complex anticancer compound | EurekAlert! [eurekalert.org]

- 6. jcadonline.com [jcadonline.com]

- 7. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]

- 8. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Ingenol mebutate - Wikipedia [en.wikipedia.org]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. researchgate.net [researchgate.net]

- 15. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Baran Synthesis of Ingenol [organic-chemistry.org]

- 17. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. openaccessjournals.com [openaccessjournals.com]

- 19. researchgate.net [researchgate.net]

- 20. dermnetnz.org [dermnetnz.org]

- 21. asco.org [asco.org]

- 22. gov.uk [gov.uk]

In Vitro Pharmacodynamics of Ingenol Mebutate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol (B1671944) mebutate, a diterpene ester isolated from the sap of the plant Euphorbia peplus, is a potent agent with a dual mechanism of action that has been approved for the topical treatment of actinic keratosis. Its in vitro pharmacodynamics are characterized by the rapid induction of cell death in transformed keratinocytes and the stimulation of an inflammatory response. This technical guide provides an in-depth overview of the in vitro pharmacodynamics of ingenol mebutate, focusing on its molecular mechanisms, effects on various cell lines, and the experimental protocols used for its characterization.

Core Mechanism of Action

The primary intracellular target of ingenol mebutate is Protein Kinase C (PKC).[1] Ingenol mebutate is a potent activator of PKC isoforms, with a particular emphasis on the novel PKC delta (PKCδ) isoform.[2][3] Activation of PKCδ is a central event that triggers a cascade of downstream signaling pathways, leading to both direct cytotoxicity and immunomodulatory effects.

The cytotoxic effects of ingenol mebutate are multifaceted, involving both necrosis and apoptosis. At higher concentrations, ingenol mebutate rapidly induces primary necrosis, characterized by mitochondrial swelling and rupture of the plasma membrane.[1] At lower concentrations, it can induce apoptosis through the activation of both intrinsic and extrinsic pathways.[2] This involves the loss of mitochondrial membrane potential, the release of reactive oxygen species (ROS), and the activation of caspases.[2]

Key Signaling Pathways

Ingenol mebutate modulates several critical signaling pathways in vitro, primarily stemming from its activation of PKC.

-

PKC/MEK/ERK Pathway: Ingenol mebutate activates the PKCδ/MEK/ERK signaling cascade.[4] This pathway has been shown to be crucial for the ingenol mebutate-induced reduction in cell viability.[4]

-

Apoptosis Signaling: Ingenol mebutate induces apoptosis through the activation of caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), culminating in the activation of the executioner caspase-3.[2] This process is also associated with the downregulation of anti-apoptotic proteins such as c-FLIP and XIAP.[2]

-

Mitochondrial Disruption: A key event in ingenol mebutate-induced cell death is the disruption of mitochondrial function. This is characterized by a rapid loss of mitochondrial membrane potential and swelling of the mitochondria, leading to the release of pro-apoptotic factors.[1][2]

-

STING Pathway: In pancreatic cancer cells, ingenol mebutate has been shown to increase the expression of the stimulator of interferon genes (STING), suggesting an additional mechanism for its anti-cancer effects that involves the innate immune system.[5][6]

Quantitative Data on In Vitro Activity

The in vitro potency of ingenol mebutate varies across different cell lines. The following tables summarize key quantitative data reported in the literature.

Table 1: Cytotoxicity of Ingenol Mebutate in Various Cell Lines

| Cell Line | Cell Type | Assay | IC50 / Effective Concentration | Exposure Time | Reference |

| Panc-1 | Pancreatic Cancer | Cell Survival Assay | 43.1 ± 16.8 nM | 72 h | [5] |

| HuT-78 | Cutaneous T-cell Lymphoma | Apoptosis/Viability Assay | Significant effects at 50 nM | 24, 48, 72 h | [2] |

| HH | Cutaneous T-cell Lymphoma | Apoptosis/Viability Assay | Significant effects at 50 nM | 24, 48, 72 h | [2] |

| HSC-5 | Squamous Cell Carcinoma | Cytotoxicity Assay | 200-300 µM | Not specified | [3] |

| HeLa | Cervical Carcinoma | Cytotoxicity Assay | 200-300 µM | Not specified | [3] |

| Primary Keratinocytes | Normal Human Cells | Viability Assay | Biphasic response, optimal at 100 nM | Not specified | [4] |

Table 2: Effects of Ingenol Mebutate on Signaling and Cellular Processes

| Cell Line | Process Investigated | Concentration Range | Key Findings | Reference |

| CTCL cell lines | Apoptosis Induction | 50 nM | Significant induction in sensitive cell lines | [2] |

| CTCL cell lines | ROS Production | 10 - 200 nM | Dose-dependent increase in ROS levels | [2] |

| CTCL cell lines | Mitochondrial Membrane Potential | 10 - 200 nM | Dose-dependent loss of mitochondrial membrane potential | [2] |

| Epithelial Cancer Cell Lines | Chemokine (CXCL8, CCL2) Expression | 1 nM - 10 µM | Dose-dependent induction, stronger in tumor cells | [7] |

| Primary Keratinocytes | Antimicrobial Peptide (RNase7, HBD3) Expression | Not specified | Significant induction | [7] |

Experimental Protocols